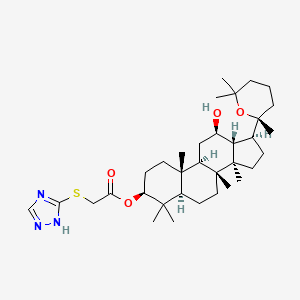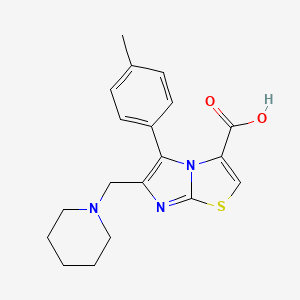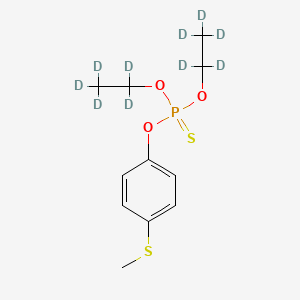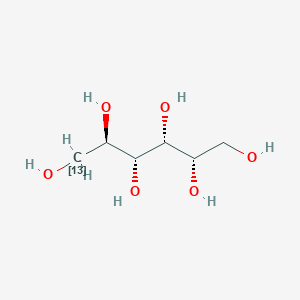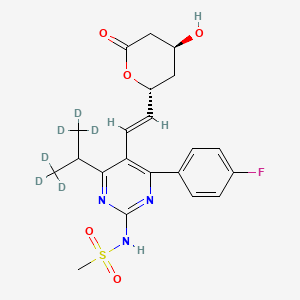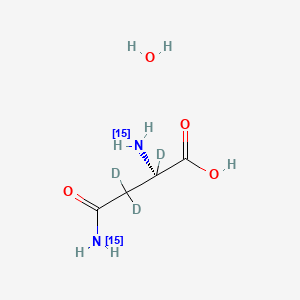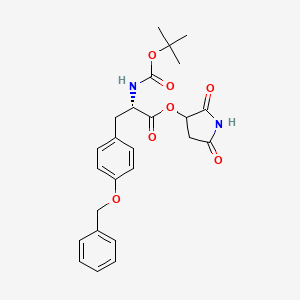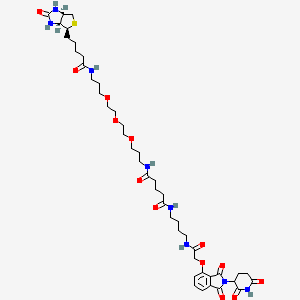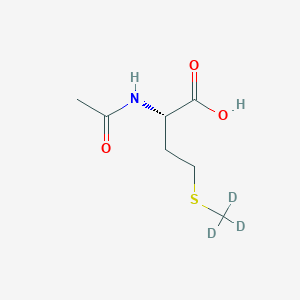
N-Acetyl-L-methionine-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-methionine-D3 is a deuterium-labeled derivative of N-Acetyl-L-methionine. This compound is a human metabolite that is nutritionally and metabolically equivalent to L-methionine, an indispensable amino acid required for normal growth and development . The deuterium labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-D3 involves the acetylation of L-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes steps such as:
Reaction Setup: Mixing L-methionine with acetic anhydride and a base.
Deuterium Incorporation: Using deuterated solvents or reagents.
Purification: Employing techniques like crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-L-methionine-D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-methionine-D3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of methionine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Industry: Used in the production of stable isotope-labeled compounds for research and diagnostic purposes.
Wirkmechanismus
N-Acetyl-L-methionine-D3 exerts its effects by participating in metabolic pathways similar to L-methionine. It is involved in:
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Methylation Reactions: Provides methyl groups for various biochemical reactions.
Antioxidant Defense: Contributes to the synthesis of glutathione, a major antioxidant.
Molecular Targets and Pathways:
Methionine Adenosyltransferase: Converts methionine to S-adenosylmethionine, a key methyl donor.
Transsulfuration Pathway: Converts methionine to cysteine, which is further used in the synthesis of glutathione.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-methionine-D3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. Similar compounds include:
N-Acetyl-L-methionine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
L-Methionine: The parent amino acid, essential for protein synthesis and various metabolic processes.
Uniqueness: The deuterium labeling in this compound allows for precise tracking in metabolic studies, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i2D3 |
InChI-Schlüssel |
XUYPXLNMDZIRQH-JFZJHJNYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





